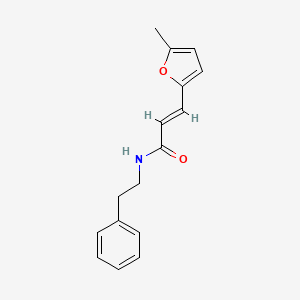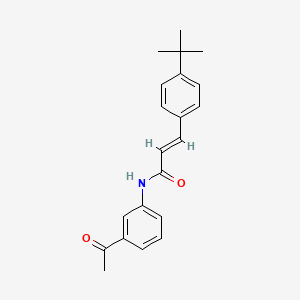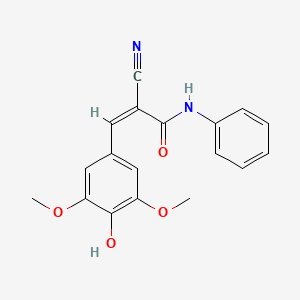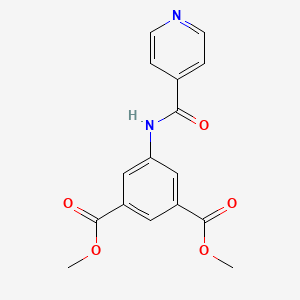
3-(5-methyl-2-furyl)-N-(2-phenylethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-methyl-2-furyl)-N-(2-phenylethyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MFA-PEA and is a member of the acrylamide family. MFA-PEA is a white powder that is soluble in organic solvents like ethanol and dimethyl sulfoxide.
Mécanisme D'action
The mechanism of action of MFA-PEA is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. MFA-PEA has also been shown to interact with the endocannabinoid system, which plays a crucial role in pain sensation, inflammation, and anxiety.
Biochemical and Physiological Effects
MFA-PEA has been shown to possess several biochemical and physiological effects. In animal studies, MFA-PEA has been shown to reduce pain sensitivity, inflammation, and anxiety-like behavior. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. MFA-PEA has also been shown to have a favorable safety profile, with no significant toxicity or adverse effects observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
MFA-PEA has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used as a scaffold for the development of new drugs. It has also been shown to possess several pharmacological properties that make it a promising drug candidate for various diseases. However, there are some limitations to using MFA-PEA in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it challenging to optimize its pharmacological properties. Another limitation is that MFA-PEA is still in the early stages of research, and more studies are needed to fully understand its potential applications.
Orientations Futures
There are several future directions for the research on MFA-PEA. One direction is to investigate its potential applications in the treatment of neurological disorders like Alzheimer's and Parkinson's disease. Another direction is to optimize its pharmacological properties by understanding its mechanism of action and developing new derivatives. Additionally, more studies are needed to investigate its potential applications in material science, particularly in organic electronics and optoelectronics. Overall, MFA-PEA is a promising compound that has the potential to make significant contributions to various fields of research.
Méthodes De Synthèse
MFA-PEA can be synthesized using a simple and efficient method. The synthesis involves the reaction of 5-methylfurfurylamine with 2-phenylethylamine in the presence of acetic anhydride and triethylamine. The reaction mixture is then purified using column chromatography to obtain MFA-PEA in high yield and purity. This method is reproducible and can be easily scaled up for large-scale synthesis.
Applications De Recherche Scientifique
MFA-PEA has been investigated for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, MFA-PEA has been shown to possess analgesic, anti-inflammatory, and anxiolytic properties. It has also been investigated as a potential drug candidate for the treatment of neurological disorders like Alzheimer's and Parkinson's disease. In drug discovery, MFA-PEA has been used as a scaffold for the development of new drugs with improved pharmacological properties. In material science, MFA-PEA has been investigated for its potential applications in organic electronics and optoelectronics.
Propriétés
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-(2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-13-7-8-15(19-13)9-10-16(18)17-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAYFTZSKHIXID-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198820 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate](/img/structure/B5714750.png)
![4-[4-(diethylamino)benzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5714751.png)
![4-nitro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5714763.png)

![N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5714789.png)
![(2-chloro-6-fluorobenzyl)[4-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5714794.png)

![N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)benzyl]urea](/img/structure/B5714798.png)
![1-benzyl-4-[2-(ethylthio)benzoyl]piperazine](/img/structure/B5714810.png)

